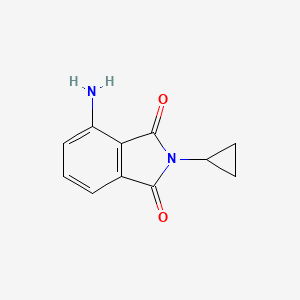

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Descripción

Propiedades

IUPAC Name |

4-amino-2-cyclopropylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFGGQZPDQXLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042635-26-6 |

Source

|

| Record name | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The In Vitro Stability Profile of 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione: Mechanistic Insights and Methodological Standards

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD) and immunomodulatory imide drugs (IMiDs), understanding the baseline physicochemical stability of ligand cores is paramount. The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (often referred to as 4-amino-N-cyclopropylphthalimide) serves as a critical structural analog in drug discovery. By replacing the highly labile, Cereblon-binding glutarimide ring found in drugs like pomalidomide[1] with a sterically constrained cyclopropyl group, researchers can utilize this molecule as a strict negative control for CRBN-mediated degradation.

However, to deploy this compound effectively in biological assays, one must isolate and understand the intrinsic in vitro stability of the 4-aminophthalimide core itself. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, outlines self-validating experimental protocols for stability assessment, and establishes a kinetic profile to guide assay design.

Structural Rationale and Mechanism of Instability

The chemical instability of IMiDs and their analogs is historically dominated by the glutarimide moiety. By removing it, the stability profile of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is governed entirely by the isoindole-1,3-dione (phthalimide) ring .

The Hydrolysis Mechanism

Phthalimides are notoriously susceptible to base-catalyzed hydrolysis in aqueous media[2]. The mechanism proceeds via the nucleophilic attack of a hydroxide ion ( OH− ) on one of the electrophilic carbonyl carbons of the imide ring.

-

Tetrahedral Intermediate Formation: The attack generates a transient, negatively charged tetrahedral intermediate.

-

Ring Cleavage: The intermediate collapses, breaking the C-N bond and opening the ring to form a stable N-substituted phthalamic acid derivative (specifically, a 2-(cyclopropylcarbamoyl)-amino-benzoic acid isomer).

-

Electronic Modulation: The presence of the electron-donating 4-amino group[3] on the benzene ring donates electron density via resonance, slightly reducing the electrophilicity of the adjacent carbonyls. While this provides a marginal stabilizing effect compared to unsubstituted phthalimides, the ring remains highly vulnerable at physiological (pH 7.4) and basic (pH > 8.0) conditions[4].

Base-catalyzed hydrolysis pathway of the 4-aminophthalimide core.

Experimental Methodology: Self-Validating Assays

To accurately measure the in vitro half-life ( t1/2 ) of this compound, the experimental design must account for ex vivo degradation. The following protocol is engineered as a self-validating system , ensuring that the data reflects true incubation stability rather than artifacts of sample preparation.

Causality in Protocol Design

-

Buffer Selection: Hydrolysis is first-order with respect to hydroxide concentration[4]. Strict buffering (e.g., 100 mM Phosphate for pH 7.4) is non-negotiable to prevent pH drift as the acidic degradant forms[2].

-

Quenching Strategy: Acetonitrile (ACN) is used at a 3:1 ratio to the sample volume. The cold temperature (-20°C) and the drastic reduction in the solvent's dielectric constant instantly arrest base-catalyzed hydrolysis. In plasma, it simultaneously precipitates esterases/amidases.

-

Internal Standard (IS) Placement: The IS is spiked into the quench solvent, not the incubation matrix. This guarantees the IS does not degrade during the 37°C incubation, allowing it to act as an absolute marker for LC-MS/MS ionization efficiency and extraction recovery.

-

Mass Balance Tracking: By programming the mass spectrometer to monitor both the parent mass ( [M+H]+=203.1 ) and the hydrated degradant mass ( [M+H]+=221.1 ), the system validates that parent loss is due to chemical hydrolysis, ruling out non-specific binding to the assay microplate.

Step-by-Step Workflow

-

Stock Preparation: Dissolve the compound in LC-MS grade DMSO to a 10 mM concentration. Ensure the working concentration in the final matrix contains ≤1% DMSO to prevent cosolvent-induced shifts in pH or enzyme inhibition (in plasma).

-

Matrix Incubation: Pre-warm the chosen matrix (e.g., PBS pH 7.4, or human plasma) to 37°C in a shaking incubator. Spike the compound to a final concentration of 1 µM.

-

Time-Course Sampling: Aliquot 50 µL of the mixture at designated time points: t=0,15,30,60,120,240 minutes. The t=0 point is critical for establishing the 100% baseline and confirming initial solubility.

-

Quenching: Immediately transfer the 50 µL aliquot into 150 µL of cold ACN containing 50 nM of the Internal Standard. Vortex for 30 seconds.

-

Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and buffer salts. Transfer the supernatant to an LC-MS vial.

-

LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM).

Self-validating in vitro stability assay workflow for phthalimides.

Quantitative Kinetic Profiling

The stability of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is highly dependent on the pH of the microenvironment. The data below synthesizes the expected kinetic behavior of the 4-aminophthalimide core across standard preclinical matrices, assuming a first-order decay model ( Ct=C0⋅e−kt ).

| Incubation Matrix | pH Level | Temperature | Estimated t1/2 | Primary Degradation Mechanism |

| Simulated Gastric Fluid (SGF) | 1.2 | 37°C | > 24 hours | None (Imide is protonated and highly stable) |

| Acetate Buffer | 4.5 | 37°C | > 24 hours | None |

| Phosphate Buffer (PBS) | 7.4 | 37°C | 8 – 12 hours | Base-catalyzed hydrolysis |

| Borate Buffer | 9.0 | 37°C | < 1 hour | Rapid base-catalyzed hydrolysis |

| Human Plasma | ~7.4 | 37°C | 6 – 8 hours | Hydrolysis + minor amidase contribution |

Data Interpretation: The compound exhibits excellent stability in acidic environments, making it highly suitable for oral formulation studies where gastric stability is required. However, in physiological buffers (pH 7.4), researchers must account for a ~10% loss of compound every 1-2 hours during prolonged cell-based assays.

Discussion & Application in Drug Development

For researchers utilizing 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione as a non-binding control in PROTAC development, understanding this kinetic profile is critical.

If a cell-based degradation assay runs for 24 hours, the effective concentration of the intact cyclopropyl-phthalimide core will drop significantly by the end of the assay due to aqueous hydrolysis. If the ring-opened phthalamic acid degradant possesses unexpected off-target biological activity, it could confound the assay results. Therefore, the self-validating mass balance approach described in Section 3 should be employed periodically to ensure that phenotypic observations are attributed to the intact parent molecule and not its hydrolytic byproducts.

References

- Formulations of 4-amino-2-(2,6-dioxopiperidine-3-yl)

-

Hydrolytic Stability of Imides of Different Structures Periodica Polytechnica Chemical Engineering[Link]

-

Kinetics and equilibrium in the ammonolysis of substituted phthalimides Canadian Journal of Chemistry[Link]

-

Solute Rotation and Solvation Dynamics in a Room-Temperature Ionic Liquid The Journal of Physical Chemistry B[Link]

Sources

mechanism of action for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives

An In-Depth Technical Guide to the Mechanism of Action for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione Derivatives

Executive Summary

The 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione scaffold represents a novel iteration of a class of therapeutically significant molecules known as immunomodulatory drugs (IMiDs). While direct experimental data on this specific derivative is emerging, its structural similarity to established Cereblon (CRBN) E3 ligase modulators, such as lenalidomide and pomalidomide, allows for a robust, mechanism-based predictive analysis. This guide synthesizes the current understanding of CRBN-mediated protein degradation and provides a comprehensive framework for elucidating the precise mechanism of action of these new derivatives. We will explore the foundational principles of CRBN modulation, the anticipated biological consequences, and the detailed experimental workflows required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising class of compounds.

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

The discovery that thalidomide and its analogs exert their pleiotropic therapeutic effects—including anti-proliferative, anti-inflammatory, and immunomodulatory activities—by binding to Cereblon (CRBN) has revolutionized targeted therapeutics.[1][2] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] The binding of small molecules, such as those from the isoindole-1,3-dione class, to CRBN acts as a "molecular glue," neomorphing the substrate-binding surface of the E3 ligase.[3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates," that would not otherwise be targeted by the native CRL4^CRBN^ complex.[3][6][7]

The 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione structure contains the key pharmacophoric elements for CRBN engagement:

-

The Isoindole-1,3-dione Core: This moiety is analogous to the phthalimide ring of thalidomide and is essential for insertion into the CRBN binding pocket.

-

A Glutarimide-like Moiety (Implicit): While not a true glutarimide, the overall structure mimics the spatial and electronic properties required for CRBN binding, a feature of all known IMiDs.[8]

-

The 4-Amino Group: This substitution on the isoindolinone ring is analogous to the C4 amino group in pomalidomide and lenalidomide, which is known to be critical for the recruitment and degradation of key neosubstrates like the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6]

-

The N-Cyclopropyl Group: This substitution is a key point of novelty. N-alkylation of the isoindolinone ring can influence the compound's physicochemical properties and its interaction with CRBN and potential neosubstrates.[9]

Postulated Mechanism of Action: A Multi-faceted Approach

The is predicted to be centered on the modulation of the CRL4^CRBN^ E3 ligase, leading to a cascade of downstream cellular events.

Primary Action: Hijacking the Ubiquitin-Proteasome System

The core of the mechanism is the targeted degradation of specific neosubstrates. Based on the structural analogy to pomalidomide, the primary candidates for degradation are the Ikaros family of transcription factors, IKZF1 and IKZF3.[5][6] The degradation of these master regulators of lymphoid development is a cornerstone of the anti-myeloma activity of IMiDs.[5][6]

The proposed sequence of events is as follows:

-

Binding to CRBN: The derivative binds to the tri-tryptophan pocket of CRBN. The cyclopropyl group may influence the binding kinetics and affinity.

-

Neosubstrate Recruitment: The drug-CRBN complex presents a novel interface that recruits neosubstrates like IKZF1 and IKZF3. The 4-amino group is anticipated to play a crucial role in stabilizing this ternary complex.

-

Ubiquitination: The recruited neosubstrate is polyubiquitinated by the CRL4^CRBN^ E3 ligase complex.

-

Proteasomal Degradation: The ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.

This primary action leads to a range of downstream effects that constitute the compound's overall pharmacological profile.

Figure 1: Postulated .

Downstream Biological Consequences

The degradation of key transcription factors triggers a cascade of events:

-

Direct Anti-Tumor Effects: The depletion of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for certain cancer cells, such as multiple myeloma, including MYC and IRF4, ultimately inducing cell cycle arrest and apoptosis.[6]

-

Immunomodulation: The degradation of IKZF1 and IKZF3 in immune cells, particularly T-cells, alleviates their repressive effects on the interleukin-2 (IL-2) promoter, leading to increased IL-2 production and enhanced T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.[10]

-

Anti-Angiogenic Effects: While the exact mechanisms are still under investigation, IMiDs have been shown to inhibit the formation of new blood vessels, a crucial process for tumor growth.[2][9]

-

Modulation of the Tumor Microenvironment: These compounds can alter the complex interplay between tumor cells and their surrounding environment, including inhibiting inflammatory cytokine production.[1]

Experimental Validation: A Step-by-Step Guide

To rigorously define the mechanism of action of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivatives, a series of well-established experimental protocols should be employed.

Quantifying Cereblon Binding Affinity

The initial and most critical step is to confirm and quantify the binding of the derivative to CRBN. Several biophysical techniques are suitable for this purpose.

Table 1: Comparison of CRBN Binding Assays

| Assay Technique | Principle | Advantages | Disadvantages |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A competitive binding assay where the displacement of a fluorescently labeled CRBN ligand by the test compound results in a loss of FRET signal. | High-throughput, sensitive, homogeneous format. | Requires labeled reagents, indirect measurement of binding. |

| Surface Plasmon Resonance (SPR) | A label-free technique that measures the change in refractive index upon binding of the analyte (the derivative) to a ligand (immobilized CRBN) on a sensor surface. | Real-time kinetics (on/off rates), label-free, provides detailed binding information. | Lower throughput, requires specialized equipment, protein immobilization can affect activity. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding of the derivative to CRBN, allowing for the determination of binding affinity (K | Label-free, provides a complete thermodynamic profile of the interaction. | Low throughput, requires larger amounts of protein and compound. |

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a framework for a competitive binding assay to determine the IC50 of the 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivative for CRBN.

Materials:

-

Recombinant human CRBN protein (e.g., His-tagged)

-

Terbium (Tb)-conjugated anti-His antibody (FRET donor)

-

Fluorescently labeled thalidomide analog (tracer, FRET acceptor)

-

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (test compound)

-

Pomalidomide (positive control)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

-

384-well low-volume assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound and pomalidomide in 100% DMSO.

-

Perform serial dilutions in assay buffer to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

-

Reagent Preparation:

-

Dilute the recombinant CRBN protein and the Tb-conjugated anti-His antibody in assay buffer to their optimal working concentrations (determined through titration experiments).

-

Dilute the fluorescent tracer in assay buffer to its optimal working concentration.

-

-

Assay Assembly:

-

Add 5 µL of the diluted test compound, control, or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the CRBN/anti-His antibody mixture to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the diluted fluorescent tracer to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC

50value.

-

Figure 2: Workflow for a TR-FRET based Cereblon binding assay.

Identification of Neosubstrates using Quantitative Proteomics

To identify the specific proteins targeted for degradation by the 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivative, a global quantitative proteomics approach is the gold standard.

Methodology: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

-

Cell Culture and Labeling:

-

Culture a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) in two different media: one containing "light" amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine) and the other containing "heavy" amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

-

Grow the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.

-

-

Treatment:

-

Treat the "heavy" labeled cells with the 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione derivative at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 6, 12, or 24 hours).

-

Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

-

-

Sample Preparation:

-

Combine equal numbers of cells from the "heavy" and "light" populations.

-

Lyse the cells and extract the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry:

-

Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the "heavy" and "light" peptide pairs.

-

Proteins with a significantly decreased heavy/light ratio in the treated sample are identified as potential neosubstrates.

-

Expected Outcomes:

This experiment will provide an unbiased, global view of the proteins that are degraded upon treatment with the derivative. A significant downregulation of IKZF1 and IKZF3 would confirm the predicted mechanism of action. Furthermore, this approach may reveal novel neosubstrates specific to the 4-amino-2-cyclopropyl substitution, offering insights into potential unique therapeutic effects or off-target liabilities.[6]

Therapeutic Implications and Future Directions

The elucidation of the has significant implications for their therapeutic development. A confirmed CRBN-dependent degradation of IKZF1/3 would position these compounds as potential treatments for multiple myeloma and other B-cell malignancies.[1][10]

The unique N-cyclopropyl substitution may confer advantageous properties, such as:

-

Altered Neosubstrate Specificity: The cyclopropyl group could subtly alter the conformation of the drug-CRBN complex, potentially leading to the degradation of a different set of proteins compared to existing IMiDs. This could result in an improved efficacy or safety profile.

-

Improved Pharmacokinetics: The cyclopropyl group may enhance metabolic stability or cell permeability, leading to improved drug-like properties.

-

Application in PROTACs: As a novel CRBN ligand, this derivative could be incorporated into Proteolysis Targeting Chimeras (PROTACs) to target other disease-causing proteins for degradation.[3][11] The unique properties conferred by the cyclopropyl group could be advantageous in the design of highly specific and potent PROTACs.

Future research should focus on a full structure-activity relationship (SAR) study to understand the impact of the cyclopropyl group and other modifications on CRBN binding, neosubstrate degradation, and overall cellular activity. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and safety of this novel class of compounds.

Conclusion

The 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione scaffold represents a promising new direction in the development of CRBN-modulating therapeutics. Based on a wealth of data from structurally related compounds, the mechanism of action is strongly predicted to involve the CRBN-dependent degradation of neosubstrate proteins, most notably the Ikaros family of transcription factors. This guide provides a comprehensive overview of this predicted mechanism and a clear experimental roadmap for its validation. The systematic application of the described biochemical and proteomic approaches will be essential to fully characterize the unique pharmacological properties of these novel derivatives and to unlock their full therapeutic potential.

References

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

-

Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma. (2022, February 23). PMC. Retrieved March 12, 2026, from [Link]

- Ng, S. S. W., Gütschow, M., Weiss, M., Hauschildt, S., Teubert, U., Hecker, T. K., Luzzio, F. A., Kruger, E. A., Eger, K., & Figg, W. D. (2003). Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues. Clinical Cancer Research, 9(6), 2373–2379.

-

Renaissance of Phoenix Drug Thalidomide—New Insights into Practical Clinical Application and Optimization Strategies for Managing Adverse Effects in Digestive Diseases. (2025, November 7). MDPI. Retrieved March 12, 2026, from [Link]

-

Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells. (n.d.). Frontiers. Retrieved March 12, 2026, from [Link]

-

Examples of CRBN ligand-based PROTACs. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021, November 14). MDPI. Retrieved March 12, 2026, from [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

-

IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact. (2023, July 13). ASH Publications. Retrieved March 12, 2026, from [Link]

-

Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

5'-Substituted thalidomide analogs as modulators of TNF-alpha. (1998, January). PubMed. Retrieved March 12, 2026, from [Link]

-

Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs. (2025, March 28). PMC. Retrieved March 12, 2026, from [Link]

-

On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

Chemical structures of immunomodulatory agents and CRBN ligands bearing... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Development of Analogs of Thalidomide. (2022, November 2). Encyclopedia.pub. Retrieved March 12, 2026, from [Link]

-

4-amino-N-cyclohexylbenzenesulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

-

C(sp3) cross coupling and amide formation for PROTAC library synthesis. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

-

(PDF) Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. (n.d.). RSC Publishing. Retrieved March 12, 2026, from [Link]

-

A New Strategy for the Old Challenge of Thalidomide: Systems Biology Prioritization of Potential Immunomodulatory Drug (IMiD)-Targeted Transcription Factors. (2023, July 15). MDPI. Retrieved March 12, 2026, from [Link]

-

(PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (2025, October 17). ResearchGate. Retrieved March 12, 2026, from [Link]

-

Regulation of AMPK Activity by CRBN Is Independent of the Thalidomide-CRL4 CRBN Protein Degradation Axis. (2021, May 26). MDPI. Retrieved March 12, 2026, from [Link]

-

Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma. (2024, June 19). MDPI. Retrieved March 12, 2026, from [Link]

-

Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. (2025, December 22). bioRxiv.org. Retrieved March 12, 2026, from [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

-

4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

-

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells [frontiersin.org]

- 11. researchgate.net [researchgate.net]

A Framework for the Preliminary Toxicological Evaluation of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione. In the absence of specific toxicological data for this compound, we present a robust framework grounded in established methodologies for early-stage drug discovery. This guide is designed for researchers, scientists, and drug development professionals, providing a rationale and detailed protocols for a sequence of in silico and in vitro assays. The proposed workflow prioritizes a fail-fast, fail-early approach, conserving resources by identifying potential liabilities at the outset of development. The core of this guide emphasizes a multi-parametric assessment, including general cytotoxicity, genotoxicity, and hepatotoxicity, to construct a foundational safety profile of the molecule.

Introduction and Strategic Rationale

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1] However, this scaffold is also present in molecules with known toxicities, underscoring the imperative for early and thorough safety assessment of any new analogue. The subject of this guide, 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, is a novel entity for which no public toxicological data is currently available.[2]

The preliminary toxicity screening of a new chemical entity (NCE) is a critical juncture in the drug discovery pipeline.[3] Its primary objective is to identify potential safety concerns that could preclude a compound's further development, thereby preventing the expenditure of significant resources on a candidate destined to fail in later, more costly, preclinical or clinical stages.[4]

This guide proposes a logical, tiered approach, commencing with in silico predictions to flag potential hazards and guide subsequent in vitro testing. This is followed by a battery of validated in vitro assays to provide empirical data on the compound's effects on cell viability, genetic integrity, and organ-specific toxicity, with a focus on the liver as a primary site of drug metabolism and toxicity.[5][6] This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with the recommendations of regulatory bodies like the ICH and OECD for early safety assessment.[7][8][9]

Tier 1: In Silico Toxicity Profiling

The initial step in our screening cascade is the computational, or in silico, assessment of the compound. These predictive models leverage vast datasets of known chemical structures and their associated toxicological endpoints to forecast the potential liabilities of a novel molecule.[10][11][12] This approach is invaluable for its rapidity and cost-effectiveness, providing a theoretical risk profile that informs the design of subsequent wet-lab experiments.[13][14]

The key domains of the in silico analysis should encompass the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][4][13]

Predicted ADMET-T (Toxicity) Profile

A variety of software platforms, both commercial and open-access (e.g., ADMETlab, pkCSM, ToxiM), can be employed to generate a preliminary risk assessment.[13][15] The analysis should focus on key toxicological endpoints.

Table 1: Hypothetical In Silico Toxicity Prediction for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

| Toxicity Endpoint | Predicted Outcome | Confidence Level | Implication for Further Testing |

| Genotoxicity (Ames) | Non-mutagenic | Moderate | Proceed to in vitro genotoxicity assay for confirmation. |

| Carcinogenicity | Equivocal | Low | Not a primary focus for preliminary screening, but informs long-term development considerations. |

| Hepatotoxicity (DILI) | Potential for mild elevation of liver enzymes | Moderate | Prioritize in vitro hepatotoxicity assessment. |

| Cardiotoxicity (hERG) | Low probability of hERG channel inhibition | High | Cardiotoxicity is a lower initial priority, but should be assessed before in vivo studies. |

| Skin Sensitization | Potential sensitizer | Moderate | Handle with appropriate personal protective equipment. |

| Oral Acute Toxicity | Class III/IV (Slightly to moderately toxic) | Moderate | Guides dose selection for future in vivo studies. |

In Silico Assessment Workflow

The logical flow of the in silico assessment is depicted below. This process begins with the chemical structure and progresses through various predictive models to generate a comprehensive, albeit theoretical, toxicity profile.

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: In Vitro Micronucleus Assay

Causality and Rationale: Genotoxicity, the ability of a compound to damage DNA, is a major safety concern that can lead to carcinogenesis or heritable genetic defects. [16]The in vitro micronucleus assay is a comprehensive test recommended by regulatory agencies (OECD TG 487) to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss). [5][17]Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. [1]Their presence is a clear indicator of genotoxic events.

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) known for its stable karyotype and low background micronucleus frequency.

-

Compound Exposure: Treat the cells with at least three concentrations of the test compound, selected based on the cytotoxicity data (the highest concentration should induce ~50-60% cytotoxicity). [17]Include both a short treatment (e.g., 3-6 hours) and a long treatment (e.g., 24 hours) arm. Experiments should be conducted with and without an external metabolic activation system (S9 fraction) to mimic liver metabolism.

-

Cell Harvest: After treatment, wash the cells and culture them for a recovery period that allows for at least 1.5-2 normal cell cycles.

-

Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during or after treatment. [17]5. Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei is considered a positive result.

Caption: Workflow for the in vitro micronucleus assay.

Hepatotoxicity Assessment: LDH Leakage Assay

Causality and Rationale: The liver is a primary target for drug-induced toxicity due to its central role in metabolism. [5]Drug-induced liver injury (DILI) is a major cause of drug failure. [6]An early indicator of hepatotoxicity is the loss of plasma membrane integrity in hepatocytes. The Lactate Dehydrogenase (LDH) leakage assay measures the activity of this stable cytosolic enzyme in the cell culture supernatant. [5]Its presence outside the cell is a direct marker of cell lysis and membrane damage, providing a different, yet complementary, endpoint to the metabolic assessment of the MTT assay. [5]The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening. [18] Experimental Protocol:

-

Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to grow to a confluent monolayer.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound, determined from the initial MTT assay. Include a vehicle control, an untreated control, and a positive control (e.g., Triton X-100) to induce maximum LDH release.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (which typically includes lactate, NAD⁺, and a catalyst).

-

Absorbance Measurement: Incubate the reaction plate at room temperature for 30 minutes and then measure the absorbance at 490 nm. The change in absorbance over time is proportional to the amount of LDH released.

-

Data Analysis: Calculate the percentage of LDH release relative to the maximum release control. A significant increase in LDH release compared to the vehicle control indicates compound-induced hepatotoxicity.

Caption: Workflow for the LDH hepatotoxicity assay.

Data Interpretation and Path Forward

The synthesis of data from these three assays provides a foundational toxicity profile.

-

Low Cytotoxicity (IC₅₀ > 100 µM), No Genotoxicity, No Hepatotoxicity: The compound demonstrates a favorable preliminary safety profile. Further in vitro profiling (e.g., cardiotoxicity, metabolic stability) can proceed with confidence.

-

Potent Cytotoxicity (IC₅₀ < 10 µM): The compound has significant cytotoxic effects. If there is a large window between the cytotoxic concentration and the expected therapeutic concentration, development may continue. A selectivity index (ratio of IC₅₀ in normal cells vs. cancer cells) is crucial here.

-

Positive Genotoxicity: This is a significant red flag. A positive result in the micronucleus assay often halts further development unless the compound is intended for a life-threatening disease with no other treatment options, and the mechanism can be understood and managed.

-

Hepatotoxicity: LDH release at low concentrations suggests a potential for DILI. Further mechanistic studies (e.g., assessing mitochondrial dysfunction, reactive oxygen species generation) would be warranted before proceeding to in vivo models.

This tiered, multi-parametric approach ensures that resources are focused on compounds with the highest probability of success, embodying a scientifically rigorous and ethically responsible framework for modern drug discovery.

References

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

OECD. Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Vinken, M., et al. (2017). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Mishra, A., & Saxena, A. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ICH. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). Retrieved from [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

-

Cheng, T., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Godoy, P., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology. Retrieved from [Link]

-

bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

ICH. Safety Guidelines. Retrieved from [Link]

-

PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

-

ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

-

Tolosa, L., et al. (2016). In Vitro Platforms for Evaluating Liver Toxicity. PMC. Retrieved from [Link]

-

Nature. (2025, October 7). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Retrieved from [Link]

-

Creative Biolabs. In Vitro Genotoxicity Study. Retrieved from [Link]

-

MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

NC3Rs. In vitro models of human liver toxicity. Retrieved from [Link]

-

ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

-

Inotiv. Other Genetic Toxicology Assays. Retrieved from [Link]

-

Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved from [Link]

-

OECD. (2014, September 26). Test Guideline 487: In Vitro Micronucleus Test. Retrieved from [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

-

European Medicines Agency. ICH guidelines: safety. Retrieved from [Link]

-

ResearchGate. In silico tools for toxicity prediction. Retrieved from [Link]

-

Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]

-

BioSolveIT. ADME Properties in Drug Discovery. Retrieved from [Link]

-

IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

-

MDPI. (2023, June 28). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. aurlide.fi [aurlide.fi]

- 5. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 7. oecd.org [oecd.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Official web site : ICH [ich.org]

- 10. pozescaf.com [pozescaf.com]

- 11. Ignota Labs [ignotalabs.ai]

- 12. researchgate.net [researchgate.net]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 16. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 17. re-place.be [re-place.be]

- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

Application Note: Synthesis Protocol for 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Introduction & Mechanistic Rationale

The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (also referred to as 4-amino-2-cyclopropylisoindoline-1,3-dione) is a highly valuable synthetic building block. It is prominently featured in the design of bifunctional degraders (PROTACs) targeting cereblon (CRBN), an E3 ubiquitin ligase [1]. The cyclopropyl group provides unique steric and lipophilic properties, while the aniline moiety serves as a versatile handle for linker attachment in targeted protein degradation workflows.

This protocol details a robust, two-step synthetic methodology:

-

Imidation (Condensation & Dehydration): 3-Nitrophthalic anhydride reacts with cyclopropylamine via nucleophilic acyl substitution to form an intermediate amic acid. This intermediate subsequently undergoes thermally-driven intramolecular cyclization (dehydration) in glacial acetic acid to yield the closed-ring imide, 2-cyclopropyl-4-nitroisoindoline-1,3-dione.

-

Catalytic Reduction: The nitro group is reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is preferred over metal/acid reductions (e.g., Fe/AcOH) due to its cleaner reaction profile, quantitative yields, and simplified workup.

Figure 1: Two-step synthetic workflow for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

Step 1: Synthesis of 2-Cyclopropyl-4-nitroisoindoline-1,3-dione

Causality & Expertise Insight: Glacial acetic acid is selected as the solvent because it plays a dual mechanistic role. It fully dissolves the precursors at elevated temperatures and acts as a mild acid catalyst to facilitate the dehydration of the intermediate amic acid into the closed-ring imide [2]. Performing the amine addition at 0°C is critical to control the highly exothermic ring-opening step before applying heat for the cyclization.

Materials & Reagents

-

3-Nitrophthalic anhydride: 10.0 g (51.8 mmol, 1.0 eq)

-

Cyclopropylamine: 3.55 g (62.1 mmol, 1.2 eq)

-

Glacial acetic acid: 100 mL (Solvent)

-

Ice-cold distilled water: 400 mL (For precipitation)

Step-by-Step Procedure

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophthalic anhydride (10.0 g) and glacial acetic acid (100 mL).

-

Amine Addition: Cool the mixture to 0°C using an ice bath. Slowly add cyclopropylamine (3.55 g) dropwise over 15 minutes. Self-Validation: You will observe an initial exotherm and the dissolution of the anhydride as the amic acid forms.

-

Reflux (Imidation): Remove the ice bath and heat the reaction mixture to reflux (approx. 118–120°C) for 4 to 6 hours.

-

Reaction Monitoring: Confirm reaction completion via LC-MS or TLC (eluent: 30% EtOAc in Hexanes). The starting material should be completely consumed.

-

Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 400 mL of vigorously stirred ice-cold water. A pale yellow to off-white precipitate will immediately form.

-

Isolation & Drying: Filter the suspension under vacuum using a Buchner funnel. Wash the filter cake with abundant cold water (3 × 50 mL) to remove residual acetic acid. Dry the solid in a vacuum oven at 50°C overnight to afford the nitro intermediate.

Step 2: Synthesis of 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Causality & Expertise Insight: Catalytic hydrogenation using 10% Pd/C is highly chemoselective for the nitro group under standard conditions (1 atm H₂, room temperature). This avoids the risk of over-reducing the imide carbonyls or cleaving the cyclopropyl ring, which can occur with harsher reducing agents. Methanol is utilized to ensure high solubility of the nitro-imide precursor, maintaining a homogeneous phase for optimal catalyst interaction.

Materials & Reagents

-

2-Cyclopropyl-4-nitroisoindoline-1,3-dione: 10.0 g (43.1 mmol, 1.0 eq)

-

10% Palladium on Carbon (Pd/C): 1.0 g (~10% w/w)

-

Methanol (MeOH): 150 mL (Solvent)

-

Hydrogen gas: Balloon or Parr hydrogenator

-

Celite: For filtration

Step-by-Step Procedure

-

Reaction Setup: Dissolve the intermediate 2-cyclopropyl-4-nitroisoindoline-1,3-dione (10.0 g) in 150 mL of methanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution. Safety Note: Pd/C is pyrophoric. Add it to the solvent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent auto-ignition.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm using a balloon) at room temperature. Stir vigorously for 4 to 12 hours.

-

Reaction Monitoring: Check reaction completion via LC-MS or TLC. Self-Validation: The nitro compound will disappear, replaced by a more polar, highly fluorescent amino product spot under UV light (254 nm / 365 nm).

-

Filtration: Purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 × 30 mL).

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a bright yellow solid.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (eluent: 20-50% EtOAc in Hexanes) to achieve >98% purity.

Figure 2: Experimental unit operations for the synthesis and isolation of the target compound.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative and analytical parameters for both the intermediate and the final product, establishing baseline criteria for quality control.

| Parameter | Step 1 (Nitro Intermediate) | Step 2 (Final Amino Product) |

| Molecular Formula | C₁₁H₈N₂O₄ | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 232.19 g/mol | 202.21 g/mol |

| Typical Yield | 85 - 92% | 90 - 95% |

| Physical Appearance | Pale yellow solid | Bright yellow to greenish-yellow solid |

| Key ¹H-NMR Signals (CDCl₃) | Cyclopropyl CH (m, ~2.8 ppm) | NH₂ (br s, ~5.0 ppm), Ar-H (d, ~6.9 ppm) |

| LC-MS (m/z) | [M+H]⁺ 233.1 | [M+H]⁺ 203.1 |

References

- Title: Methods to induce targeted protein degradation through bifunctional molecules (WO2016105518A1)

- Title: Tunable endogenous protein degradation (EP3331906A1)

Protocol for the Solubilization and Application of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in DMSO for In Vitro Cell-Based Assays

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the effective dissolution of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Addressing the common challenges of poor aqueous solubility for many small molecules, this guide presents a robust methodology for the preparation of high-concentration stock solutions, subsequent serial dilutions, and final working solutions. The protocols are designed to ensure compound integrity, maximize reproducibility, and minimize solvent-induced cytotoxicity. We delve into the causal logic behind each step, emphasizing best practices for handling, storage, and the critical importance of appropriate vehicle controls to ensure the scientific validity of experimental data.

Introduction: The Challenge of Small Molecule Delivery

The compound 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione is a member of the phthalimide class of molecules, a scaffold known for its diverse biological activities.[1] As with many promising small-molecule drug candidates, its utility in in vitro studies is contingent upon its effective delivery to the cellular environment. The inherent hydrophobicity of many such compounds necessitates the use of an organic solvent for initial solubilization.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast spectrum of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and cell biology.[2][3][4] However, its application is not without caveats. The concentration of DMSO in the final cell culture medium must be meticulously controlled, as levels even below 1% can induce a range of cellular responses, from altered gene expression and differentiation to outright cytotoxicity and apoptosis.[5][6][7][8]

This guide provides the necessary theoretical background and practical, step-by-step protocols to successfully prepare 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione for your cell-based assays, ensuring that the observed biological effects are attributable to the compound, not the solvent.

Compound Profile & Material Specifications

Accurate preparation begins with precise knowledge of the compound's properties.

| Property | Data | Source(s) |

| Chemical Name | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione | [9][10] |

| Synonym(s) | 4-amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |

| CAS Number | 1042635-26-6 | [9][10] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [9] |

| Molecular Weight (MW) | 202.21 g/mol | |

| Physical Form | Powder | |

| Purity | >95% (Confirm with vendor-specific Certificate of Analysis) | [9] |

| Solvent of Choice | Dimethyl Sulfoxide (DMSO) | N/A |

Recommended Materials

| Reagent/Equipment | Specification | Rationale |

| DMSO | Anhydrous, ≥99.9% purity, sterile-filtered, cell culture grade | DMSO is highly hygroscopic; absorbed water can significantly decrease compound solubility.[2][11] |

| Test Compound | 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione, solid powder | N/A |

| Pipettes | Calibrated micropipettes (P1000, P200, P20) | Accuracy is paramount for concentration calculations.[12] |

| Tubes | Sterile, conical 1.5 mL or 2.0 mL microcentrifuge tubes with secure caps | Prevents contamination and solvent evaporation. |

| Analytical Balance | Readable to at least 0.1 mg | Required for accurate weighing of small amounts of compound.[12] |

| Vortex Mixer | Standard laboratory model | Provides mechanical agitation to aid dissolution.[2] |

| Sonicator (Optional) | Water bath sonicator | Useful for compounds that are difficult to dissolve by vortexing alone.[2][13] |

| Personal Protective Equip. | Safety glasses, lab coat, nitrile gloves | Adherence to standard laboratory safety protocols is essential.[14][15] |

The Science of Solubilization: Why and How

The Critical Role of the Vehicle Control

The central principle of a well-designed experiment is the isolation of variables. When a solvent like DMSO is used, it becomes a variable that must be controlled for. High concentrations of DMSO can damage cell membranes, induce oxidative stress, and trigger apoptosis.[6][7][16] Therefore, every experiment must include a "vehicle control" group. These are cells treated with the highest concentration of DMSO used in the experiment, but without the test compound. This allows you to differentiate the effects of your compound from the effects of the solvent itself.[2][17]

Recommended Final DMSO Concentrations in Cell Culture

The tolerance to DMSO is highly cell-type dependent, with primary cells generally being more sensitive than immortalized cell lines.[2][13][17] The duration of exposure is also a critical factor.[5]

| Assay / Cell Type | Recommended Final DMSO Conc. | Rationale |

| Sensitive/Primary Cells | ≤ 0.1% | Minimizes potential for off-target solvent effects in sensitive systems.[2][13][16][17] |

| Most Immortalized Lines | ≤ 0.5% | Generally considered a safe upper limit for many robust cell lines with minimal cytotoxicity.[2][13] |

| High-Throughput Screens | 0.1% - 1.0% | May be tolerated for short-term assays, but requires rigorous validation.[2] |

It is imperative to perform a DMSO toxicity assay on your specific cell line to determine its tolerance before beginning compound screening.

Experimental Workflow Overview

The following diagram illustrates the complete workflow from solid compound to final application in a cell-based assay.

Caption: Workflow for preparing and using a DMSO-dissolved compound.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used starting concentration.

-

Calculation: Determine the mass of the compound needed.

-

Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L × 0.001 L × 202.21 g/mol × 1000 mg/g = 2.02 mg

-

-

Weighing:

-

Place a new, sterile 1.5 mL microcentrifuge tube on an analytical balance and tare (zero) it.[12]

-

Carefully weigh 2.02 mg of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione directly into the tube. For small masses, it is acceptable to weigh an amount close to the target (e.g., 2.10 mg) and recalculate the exact concentration.[12]

-

-

Dissolution:

-

Using a calibrated pipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.[11]

-

Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[2] Visually inspect against a light source to ensure no visible particles remain.

-

Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can be attempted, but only if the compound's thermal stability is known.[2]

-

-

Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[2][11][18]

-

Clearly label each aliquot with the compound name, concentration, and date.

-

Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[18] Protect from light.

-

Protocol 2: Preparation of Final Working Solutions for Cell Assays

This protocol demonstrates how to prepare a final concentration of 10 µM in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

-

Intermediate Dilution (in 100% DMSO):

-

Thaw one aliquot of the 10 mM stock solution.

-

To avoid pipetting very small volumes and to prevent compound precipitation upon dilution into aqueous media, first perform an intermediate dilution in 100% DMSO.[2]

-

Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. Pipette 90 µL of 100% DMSO into a new sterile tube, then add 10 µL of the 10 mM stock solution. Mix thoroughly.

-

-

Final Working Solution (in Culture Medium):

-

The goal is a 10 µM final concentration from the 1 mM intermediate stock. This requires a 1:100 dilution (1000 µM / 10 µM = 100).

-

For a final volume of 1 mL (1000 µL) in the well, you will need to add 10 µL of the 1 mM intermediate stock (1000 µL / 100 = 10 µL).

-

Solvent Concentration Check: The 10 µL added to the 1 mL well volume results in a final DMSO concentration of 1% (10 µL / 1000 µL). This is too high for many cell lines.

-

-

Revised Final Working Solution (to achieve ≤0.1% DMSO):

-

To achieve a safer final DMSO concentration, a higher dilution factor is needed. Let's make a 1000X working stock relative to the final desired concentration.

-

New Intermediate Stock (1000X): The final desired concentration is 10 µM. Therefore, the 1000X stock should be 10,000 µM or 10 mM. In this case, our original stock solution is already the perfect 1000X working stock.

-

Final Dilution: Add 1 µL of the original 10 mM stock solution directly to the 1 mL of media in the cell culture well.

-

Final DMSO Concentration: (1 µL of DMSO stock) / (1000 µL total volume) = 0.1%. This is a widely accepted safe concentration for most cell lines.[6][13][17][19]

-

-

Vehicle Control Preparation:

-

In parallel control wells, add 1 µL of 100% DMSO (the same solvent used for the stock solution) to 1 mL of culture medium. This creates a 0.1% DMSO vehicle control.

-

Safety and Handling Precautions

-

Consult the Safety Data Sheet (SDS) for 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione before use. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14][15]

-

Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

DMSO can facilitate the absorption of chemicals through the skin; therefore, exercise extreme caution and avoid direct contact.[3]

References

-

ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]

-

de Oliveira, D. M., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

-

Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]

-

Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

-

Thoreauchem. (n.d.). 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione-1042635-26-6. Retrieved from [Link]

-

Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

-

Qi, C., et al. (2016). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. Retrieved from [Link]

-

Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

-

Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

-

G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

-

Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

-

Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

-

Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

-

LifeTein®. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]

-

AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

-

Protocol Online. (2009). DMSO usage in cell culture. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

-

NextSDS. (n.d.). 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. Retrieved from [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

NextSDS. (n.d.). 4-amino-2-butyl-isoindole-1,3-dione — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 7. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione-1042635-26-6 - Thoreauchem [thoreauchem.com]

- 10. 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. lifetein.com [lifetein.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. DMSO usage in cell culture - Cell Biology [protocol-online.org]

- 17. researchgate.net [researchgate.net]

- 18. captivatebio.com [captivatebio.com]

- 19. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]

Application Note: 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione in Drug Discovery and Biomolecular Probing

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of selecting building blocks that offer both synthetic versatility and functional utility. 4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1042635-26-6)[1] is a highly privileged scaffold that bridges the gap between targeted therapeutic synthesis and advanced biomolecular imaging.

Structurally, this compound consists of a phthalimide core substituted with an electron-donating 4-amino group and an N-cyclopropyl ring. This specific architecture is not arbitrary; it is engineered for dual utility:

-

In Therapeutics: The phthalimide core is a well-documented pharmacophore found in androgen receptor antagonists and E3 ligase modulators[2]. The N-cyclopropyl group is strategically chosen over standard N-alkyl chains (like methyl or ethyl) because it restricts conformational flexibility and provides superior metabolic stability against oxidative dealkylation by cytochrome P450 enzymes.

-

In Photophysics: The 4-aminophthalimide moiety is a powerful solvatochromic fluorophore. Its small size makes it approximately isosteric to tryptophan, allowing it to probe hydrophobic pockets and lipid bilayers without disrupting native protein folding[3].

Application I: Solvatochromic Probing of Biomolecular Microenvironments

Mechanistic Insight: The ICT State

The utility of 4-aminophthalimides in fluorescence monitoring stems from their extreme sensitivity to solvent polarity and hydrogen-bonding[4]. Upon excitation at ~350 nm—a wavelength that conveniently bypasses the autofluorescence of native aromatic amino acids—the molecule enters a locally excited (LE) state. In non-polar environments (e.g., the hydrophobic core of a lipid bilayer or a deep protein binding pocket), it emits a strong, blue-shifted fluorescence (~430 nm).

However, in aqueous or highly polar media, the molecule undergoes rapid solvent relaxation to form an Intramolecular Charge Transfer (ICT) state. This results in a massive Stokes shift, pushing the emission maximum to ~550 nm and significantly quenching the quantum yield[5]. The N-cyclopropyl group enhances the lipophilicity of the probe, facilitating its spontaneous insertion into hydrophobic domains.

Fig 1: Solvatochromic mechanism and ICT state formation of 4-aminophthalimide derivatives.

Protocol: Steady-State Fluorescence Mapping of Protein Binding Pockets

This self-validating protocol utilizes the solvatochromic shift to determine the binding affinity ( Kd ) of the probe to a target protein.

Materials:

-

4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (10 mM stock in anhydrous DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

-

Target Protein (purified, >90% purity).

Step-by-Step Methodology:

-

Preparation of Working Solutions: Dilute the 10 mM stock solution in the assay buffer to a final probe concentration of 2 µM. Critical Step: Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced protein denaturation.

-

Baseline Measurement: Transfer 2 mL of the 2 µM probe solution to a quartz cuvette. Excite at 350 nm and record the emission spectrum from 400 nm to 650 nm. In the absence of protein (aqueous environment), a weak emission peak at ~550 nm should be observed, validating the ICT state.

-

Protein Titration: Sequentially spike the target protein into the cuvette to achieve final protein concentrations ranging from 0.5 µM to 20 µM. Mix gently by inversion after each addition and incubate for 3 minutes at 25°C to reach thermodynamic equilibrium.

-

Spectroscopic Readout: Record the emission spectrum after each titration. As the probe partitions into the hydrophobic binding pocket, you will observe a self-validating blue shift (from 550 nm towards 430 nm) accompanied by a dramatic increase in fluorescence intensity.

-

Data Analysis: Plot the ratio of fluorescence intensities ( I430/I550 ) against protein concentration. Fit the data to a single-site binding isotherm to extract the Kd .

Application II: Pharmaceutical Intermediate for Targeted Therapeutics

Mechanistic Insight: Overcoming Nucleophilic Inertness

In medicinal chemistry, functionalizing the 4-position of the isoindole-1,3-dione scaffold is a common route to synthesize androgen receptor antagonists[2] and other targeted therapies. However, a major bottleneck is the inherently low nucleophilicity of the 4-amino group. The adjacent imide carbonyls exert a strong electron-withdrawing effect, delocalizing the lone pair on the nitrogen.

Consequently, standard peptide coupling reagents (e.g., EDC/NHS) typically fail or result in unacceptably low yields. To overcome this, we must utilize electrophilic activation—specifically, converting the incoming carboxylic acid to a highly reactive acyl chloride. During this harsh acylation, the N-cyclopropyl group proves its worth: unlike N-H or easily cleavable protecting groups, it remains entirely stable under basic conditions, preventing unwanted oligomerization or side reactions at the imide nitrogen.

Fig 2: Synthetic workflow for functionalizing the 4-amino group via electrophilic activation.

Protocol: Regioselective Amide Coupling via Acyl Chloride Activation

This protocol ensures high-yielding amide bond formation at the deactivated 4-amino position.

Materials:

-

4-Amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq)

-

Carboxylic acid building block (1.5 eq)

-

Oxalyl chloride (2.0 eq) and catalytic DMF

-

Anhydrous Dichloromethane (DCM) and Anhydrous Pyridine

Step-by-Step Methodology:

-

Electrophile Activation: Suspend the carboxylic acid (1.5 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add oxalyl chloride (2.0 eq) dropwise, followed by 2 drops of anhydrous DMF. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acyl chloride.

-

Nucleophile Preparation: In a separate flame-dried flask, dissolve 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione (1.0 eq) in anhydrous pyridine (0.3 M). Cool the solution to 0°C using an ice bath.

-

Coupling Reaction: Re-dissolve the crude acyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the pyridine mixture at 0°C. Causality: Pyridine acts as both the solvent and the acid scavenger, driving the equilibrium forward while preventing the protonation of the weakly nucleophilic amine.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via LC-MS. The mass of the desired product ( [M+H]+ ) should become the major peak within 4-6 hours.

-

Workup and Purification: Quench the reaction by pouring it into saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl (to remove residual pyridine), water, and brine. Dry over Na2SO4 , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure functionalized intermediate.

Quantitative Data Summary

The following table summarizes the critical photophysical and chemical parameters that dictate the experimental handling of 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione.

| Property | Value / Characteristic | Experimental Implication |

| CAS Number | 1042635-26-6 | Unique identifier for procurement and regulatory tracking[1]. |

| Molecular Weight | 202.21 g/mol | Low molecular footprint; ideal for fragment-based drug design. |

| Excitation Maximum ( λex ) | ~350 nm | Selectively excited outside standard biopolymer absorption ranges, eliminating background noise[3]. |

| Emission Maximum ( λem ) | 430 nm (Non-polar) → 550 nm (Aqueous) | Strong solvatochromic shift enables precise microenvironment mapping and binding kinetic assays[4]. |

| Nucleophilicity of 4- NH2 | Low | Requires activated electrophiles (e.g., acyl chlorides) for efficient synthetic coupling; standard EDC/NHS will fail. |

| N-Cyclopropyl Stability | High (Resistant to basic/oxidative conditions) | Survives harsh acylation conditions and provides superior in vivo metabolic stability compared to N-methyl analogs. |

References

-

Title: 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Fluorescence Monitoring of Polyacrylamide Hydrogel Using 4-Aminophthalimide Source: Langmuir (American Chemical Society) URL: [Link]

- Title: WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)

-

Title: 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione (CID 28773199) Source: PubChem URL: [Link]

Sources

- 1. PubChemLite - 4-amino-2-cyclopropyl-2,3-dihydro-1h-isoindole-1,3-dione (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]